molecular formula C13H18N6O2S B6473306 N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2640845-70-9

N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6473306
CAS No.: 2640845-70-9
M. Wt: 322.39 g/mol
InChI Key: CYIALIKTNWUPOL-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine ring at position 6, with a cyclopropanesulfonamide group attached to the piperidine’s 3-position. Its structural uniqueness lies in the combination of a rigid triazolopyridazine heterocycle, a conformationally flexible piperidine, and the sterically constrained cyclopropane sulfonamide.

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c20-22(21,11-3-4-11)17-10-2-1-7-18(8-10)13-6-5-12-15-14-9-19(12)16-13/h5-6,9-11,17H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIALIKTNWUPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves controlling parameters such as temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: Biologically, N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antitumor, anti-inflammatory, and antiviral properties.

Medicine: In medicine, this compound and its derivatives are being explored for their potential use in treating various diseases, including cancer and inflammatory disorders. The compound's ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, the compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in fields such as polymer science and nanotechnology.

Mechanism of Action

The mechanism by which N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Triazolopyridazine vs. Imidazopyridazine: Compounds like p-tolyl(4-(2-(trifluoromethyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methanone () replace the triazole ring with an imidazole. This substitution reduces nitrogen content (17.99% N in imidazopyridazine vs.
  • Triazolopyridazine vs. Triazolopyrazine :
    The compound N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide () replaces pyridazine with pyrazine. This increases aromaticity and may enhance π-π stacking interactions but reduces solubility due to decreased polarity .

Substituent Modifications

  • Sulfonamide Groups :
    The cyclopropanesulfonamide in the target compound contrasts with 6-(4-(ethylsulfonyl)piperazin-1-yl)-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (). The cyclopropane’s steric bulk may improve selectivity by preventing off-target binding compared to linear alkyl sulfonamides .

  • Piperidine vs.

Physicochemical Properties

Compound Core Structure Key Substituents Melting Point (°C) Solubility (LogP)
Target Compound Triazolopyridazine Cyclopropanesulfonamide Not reported Estimated ~2.5
E-4b () Triazolopyridazine Benzoylamino, propenoic acid 253–255 Low (hydrophilic)
3(b) () Imidazopyridazine Trifluoromethyl, p-tolyl Not reported ~3.0
Lin28-1632 () Triazolopyridazine Methylphenyl, acetamide Not reported ~2.8

Notes:

  • The cyclopropanesulfonamide in the target compound likely increases hydrophobicity (higher LogP) compared to carboxylate-containing analogs like E-4b .
  • Trifluoromethyl groups (e.g., 3(b) ) improve metabolic stability but may introduce torsional strain .

Biological Activity

N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound features a unique combination of a triazole ring fused with a pyridazine moiety and a piperidine structure, which may contribute to its biological activity. The molecular formula is CxHyNzOaSbC_{x}H_{y}N_{z}O_{a}S_{b} (exact values can be substituted based on specific data).

Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in cancer progression. For instance, they have shown inhibition of c-Met kinase activity, which is crucial in various signaling pathways related to tumor growth and metastasis .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against several cancer cell lines. The following table summarizes the IC50 values for select compounds:

CompoundCancer Cell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results indicate that compounds derived from the triazolo-pyridazine scaffold exhibit significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines .

Apoptosis Induction

Further investigation into the mechanism revealed that compound 12e could induce late apoptosis in A549 cells in a dose-dependent manner. Flow cytometry analysis demonstrated that treatment with this compound increased apoptosis rates significantly compared to control groups .

Case Studies

In one study focusing on triazolo-pyridazine derivatives, researchers synthesized multiple analogs and evaluated their biological activities. The most promising compound exhibited not only potent cytotoxicity but also favorable selectivity against cancer cells compared to normal cells. This selectivity is crucial for developing chemotherapeutic agents with reduced side effects.

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